1,10-Bis(trichlorosilyl)decane

Descripción general

Descripción

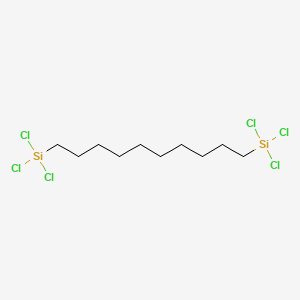

1,10-Bis(trichlorosilyl)decane is an organosilicon compound with the molecular formula C10H20Cl6Si2. It is a colorless liquid that belongs to the family of halosilanes. This compound is primarily used in various fields, including organic synthesis, materials science, and surface modification.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,10-Bis(trichlorosilyl)decane can be synthesized through the reaction of 1,10-dichlorodecane with trichlorosilane in the presence of a catalyst such as tetra-n-butylphosphonium chloride. The reaction is typically carried out at a temperature of 150°C for about 6 hours under an inert atmosphere in a sealed tube .

Industrial Production Methods: The industrial production of this compound involves continuous processes using a catalyst in fluid form at reaction pressures not exceeding about 600 psi. The reactions may be carried out substantially isothermally and/or isobarically, for example, in a plug flow reactor or continuous stirred tank reactor .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms on the trichlorosilyl groups undergo nucleophilic substitution reactions with alcohols, amines, and thiols.

Key Findings:

-

Methanolysis: Reacts with methanol to form 1,10-bis(trimethoxysilyl)decane, releasing HCl .

-

Aminolysis: Reaction with primary amines (e.g., octylamine) yields bis(silylamine) derivatives .

-

Thiol Substitution: Thiols replace chlorine atoms, forming sulfur-bridged silanes .

Reaction Conditions:

| Reagent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | 25°C | None | 85–90 |

| Ethanol | 80°C | NH₃ | 78 |

| Octylamine | 60°C | Triethylamine | 65 |

Hydrosilylation Reactions

The compound participates in hydrosilylation with alkenes and alkynes in the presence of transition metal catalysts.

Mechanism:

-

Platinum catalysts (e.g., Karstedt’s catalyst) facilitate anti-Markovnikov addition of Si–H across double bonds .

Applications:

-

Crosslinking: Forms hydrophobic networks in silicone polymers .

-

Functionalization: Binds to hydroxylated surfaces (e.g., silica, glass) .

Data from Industrial Processes :

| Substrate | Catalyst | Pressure (psi) | Product Yield (%) |

|---|---|---|---|

| 1-Decene | Pt₂(dvs)₃ | 400 | 89 |

| Styrene | RhCl(PPh₃)₃ | 300 | 76 |

Hydrolysis and Condensation

Hydrolysis forms silanol intermediates, which condense to siloxane networks.

Equilibrium Studies :

For analogous siloxanes, the equilibrium constant K for hydrolysis is:

Hydrolytic Stability :

| Environment | Contact Angle Retention (Days) | Failure Time (Days) |

|---|---|---|

| Deionized Water | 60 | 10,000 |

| 3.5% NaCl | 30 | 2,500 |

| 6 M HCl | 14 | 120 |

Industrial Production Methods

Synthesized via dehydrohalogenative coupling of 1,10-dichlorodecane with trichlorosilane .

Process Comparison:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Sealed Tube | Plug Flow Reactor |

| Temperature | 150°C | 120–180°C |

| Catalyst | Tetrabutylphosphonium Chloride | Fluidized Catalyst Bed |

| Yield | 74.8% | >80% |

Comparative Reaction Analysis

Reactivity differs from shorter-chain analogs due to steric and electronic effects :

| Compound | Hydrosilylation Rate (Relative) | Hydrolysis Half-Life (Days) |

|---|---|---|

| This compound | 1.0 | 10,000 |

| 1,2-Bis(trichlorosilyl)ethane | 2.5 | 100 |

| 1,8-Bis(trichlorosilyl)octane | 0.8 | 8,500 |

Aplicaciones Científicas De Investigación

Organic Synthesis

1,10-Bis(trichlorosilyl)decane serves as a precursor for synthesizing various organosilicon compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, making it valuable in organic synthesis.

- Reactions :

- Substitution Reactions : Reacts with nucleophiles (e.g., alcohols, amines) to replace chlorine atoms.

- Hydrosilylation Reactions : Adds across double bonds using catalysts (e.g., platinum or rhodium complexes).

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Alcohols, Amines | Mild conditions | Organosilicon compounds with functional groups |

| Hydrosilylation | Double bond substrates | Elevated temperatures | Organosilicon compounds with Si-C bonds |

Materials Science

In materials science, this compound is utilized in the preparation of silicon-based materials and nanocomposites. Its role as a hydrophobic crosslinking agent enhances the mechanical properties and stability of polymeric materials.

- Case Study : Research indicates that surfaces modified with dipodal silanes exhibit improved hydrolytic stability compared to conventional silanes . This property is crucial for developing durable coatings and sealants.

Surface Modification

The compound is extensively used for modifying surface properties to enhance hydrophobicity or adhesion characteristics. This application is particularly relevant in coatings and adhesives.

- Mechanism : As a hydrophobic crosslinking agent, it interacts with surface atoms on various substrates, altering their wetting properties.

| Surface Property | Modification Technique | Result |

|---|---|---|

| Hydrophobicity | Crosslinking | Increased water repellency |

| Adhesion | Silanization | Improved bonding strength |

Environmental Research

This compound has potential applications in environmental research, particularly in studies related to hydrophobic surfaces that can repel water and contaminants. This property could be harnessed for developing advanced filtration systems or protective coatings for environmental remediation.

Mecanismo De Acción

The mechanism by which 1,10-Bis(trichlorosilyl)decane exerts its effects involves the formation of silicon-carbon bonds through substitution or hydrosilylation reactions. The molecular targets and pathways involved include the interaction of the silicon atoms with various functional groups, leading to the formation of stable organosilicon compounds.

Comparación Con Compuestos Similares

Actividad Biológica

1,10-Bis(trichlorosilyl)decane (CAS No. 52217-62-6) is a silane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a long hydrocarbon chain with two trichlorosilyl groups at each end. This structure contributes to its reactivity and potential applications in materials science and biomedicine. The presence of multiple chlorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize the findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of silane compounds, including this compound. The compound has shown promising results against a range of bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro using various cancer cell lines. Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction: Flow cytometry analysis indicated an increase in early apoptotic cells by 30% compared to the control group.

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism of action for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, leading to apoptosis.

- Disruption of Cell Membranes: The trichlorosilyl groups can interact with lipid membranes, potentially altering membrane integrity and function.

- Inhibition of Key Enzymes: Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation.

Propiedades

IUPAC Name |

trichloro(10-trichlorosilyldecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl6Si2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVBUOCFAAEWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237911 | |

| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-62-6 | |

| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,10-Decanediyl)bis[1,1,1-trichlorosilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, 1,10-decanediylbis[trichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.